Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate
Description
Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate is a structurally complex benzoate ester featuring multiple functional groups: a chlorine atom at position 5, a methoxy group at position 2, and a coumarin-derived carbonylamino moiety at position 4 of the benzene ring.
Properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-[(2-oxochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO6/c1-25-16-9-14(13(20)8-11(16)18(23)26-2)21-17(22)12-7-10-5-3-4-6-15(10)27-19(12)24/h3-9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTSXYFMEJKGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with methyl 5-chloro-2-methoxybenzoate.
Formation of Intermediate: The intermediate is formed by reacting methyl 5-chloro-2-methoxybenzoate with an appropriate reagent to introduce the chromenyl carbonylamino group.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the chromenyl group or other functional groups within the molecule.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate involves its interaction with specific molecular targets. The chromenyl carbonylamino group is likely to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituted Methyl Benzoates
lists several methyl benzoate derivatives with varying substituents (Table 1). Key comparisons include:
The target compound’s coumarin group distinguishes it from simpler analogs, likely reducing volatility and increasing molecular weight, which could limit fumigant applications compared to methyl benzoate (). The chloro and methoxy groups may synergize to improve metabolic stability compared to unsubstituted methyl benzoate .
Functional Analogs: Coumarin-Containing Derivatives
Coumarins (2-oxochromen derivatives) are known for anticoagulant, antimicrobial, and fluorescent properties.
Application-Based Comparisons
- Insecticidal Activity: Methyl benzoate demonstrates high fumigant toxicity (LC₅₀ = 0.1 µL/L air) against Plodia interpunctella .
- Safety Profiles : Ethylhexyl benzoate and isobutyl benzoate show low dermal irritation, while methyl benzoate exhibits phototoxicity risks . The target compound’s chlorine and coumarin groups may introduce unique toxicity concerns, such as bioaccumulation or photoreactivity, warranting further study.
Biological Activity
Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate (CAS Number: 302575-16-2) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C19H14ClNO6
- Molecular Weight : 387.77 g/mol
- SMILES Notation :
COC(=O)c1cc(Cl)c(cc1OC)NC(=O)c1cc2ccccc2oc1=O
The biological activity of this compound has been primarily linked to its interactions with various biological targets, including enzymes and receptors. The compound exhibits:
- Antibacterial Activity : Studies have shown that derivatives of this compound demonstrate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Anticancer Properties : Research indicates that the compound may possess anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest in cancer cells .
Case Study 1: Antibacterial Screening
A study evaluated the antibacterial efficacy of several synthesized compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Bacillus subtilis with an IC50 value of approximately 25 µg/mL, making it a candidate for further development as an antibacterial agent .
Case Study 2: Enzyme Inhibition Assay
In another study focused on enzyme inhibition, the compound was tested for its ability to inhibit AChE. The results showed a strong correlation between structural modifications and inhibitory potency, with the compound achieving an IC50 value of 15 µM, indicating its potential use in treating conditions like Alzheimer's disease .
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
